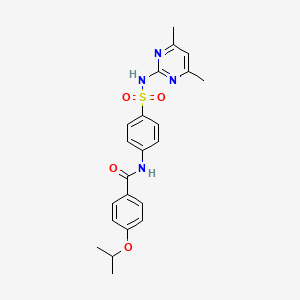

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

描述

属性

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-14(2)30-19-9-5-17(6-10-19)21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-15(3)13-16(4)24-22/h5-14H,1-4H3,(H,25,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVTDNIBMNQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 4-isopropoxybenzoic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

科学研究应用

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It is utilized in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects. Additionally, the pyrimidine ring and isopropoxybenzamide moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules.

相似化合物的比较

Substituent Variations in Benzamide Derivatives

The compound’s closest analogs differ in the substituents on the benzamide ring or the sulfamoyl-linked pyrimidine group. Key examples include:

Key Observations :

Sulfonamide-Pyrimidine Core Modifications

The pyrimidine ring’s substitution pattern critically influences biological activity:

Comparison :

- 4,6-Dimethylpyrimidin-2-yl in the target compound provides greater steric protection against enzymatic hydrolysis compared to unsubstituted pyrimidine or pyridine analogs .

- Sulfamethoxazole’s 5-methylisoxazole group confers specificity for bacterial dihydropteroate synthase (DHPS), while the target’s pyrimidine group may target divergent enzymes .

生物活性

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 366.46 g/mol

- CAS Number : Not specified in the sources.

Structural Features

The compound features a pyrimidine ring, which is known for its role in various biological processes. The sulfamoyl group is also significant, as it is commonly found in sulfonamide antibiotics, contributing to antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, sulfamoyl derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant for the treatment of bacterial infections.

Anticancer Activity

Studies have suggested that certain pyrimidine derivatives possess anticancer properties. The presence of the 4,6-dimethylpyrimidin-2-yl group may enhance the compound's ability to target specific cancer cell lines. For example:

- Case Study : A derivative of 4,6-dimethylpyrimidine was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and moderate plasma protein binding.

常见问题

Q. What is the proposed mechanism of action for this compound’s enzyme inhibition, and how can this be experimentally validated?

- Methodological Answer : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in bacterial folate biosynthesis. Validation involves: (i) Enzyme kinetics assays (e.g., spectrophotometric monitoring of NADPH oxidation) to determine values. (ii) Crystallographic studies (using SHELX ) to resolve binding interactions. (iii) Comparative studies with PABA-deficient media to confirm bacteriostatic effects .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-formulation studies via dynamic light scattering (DLS) assess aggregation. For biological assays, serial dilution in culture media with 0.1% Tween-80 improves dispersion. Alternatively, prodrug strategies (e.g., acetylating the sulfonamide) may be explored .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the isopropoxy group on biological activity compared to other alkoxy substituents?

- Methodological Answer : Synthesize analogs with methoxy, ethoxy, or tert-butoxy groups. Test against DHPS using isothermal titration calorimetry (ITC) to compare binding thermodynamics. Molecular dynamics simulations (e.g., GROMACS) predict steric and electronic effects. Correlate logP values (HPLC-derived) with antibacterial IC to assess hydrophobicity-activity relationships. Evidence from similar compounds suggests bulkier alkoxy groups enhance membrane penetration but may reduce target affinity .

Q. What experimental strategies are recommended to resolve contradictions between crystallographic data and computational modeling predictions for this compound’s conformation?

- Methodological Answer : Refine X-ray diffraction data using SHELXL with restraints for flexible groups (e.g., isopropoxy). Compare with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set). If discrepancies persist, perform variable-temperature crystallography to assess dynamic disorder. Pair distribution function (PDF) analysis of amorphous samples can validate solution-state conformations .

Q. How should researchers interpret discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

- Methodological Answer : In vitro-in vivo correlation (IVIVC) requires pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). If in vivo activity is lower than expected, evaluate bioavailability via oral gavage studies with LC-MS quantification. Consider efflux pump interactions (e.g., P-glycoprotein inhibition assays) or tissue penetration barriers .

Q. What strategies enable selective targeting of bacterial DHPS over human carbonic anhydrase isoforms, given the structural similarity of sulfonamide-binding pockets?

- Methodological Answer : Use homology modeling (SWISS-MODEL) to identify divergent residues near the active site. Design analogs with substituents (e.g., halogenated benzamide) that sterically clash with human isoforms. Validate selectivity via: (i) Enzyme inhibition assays against CA-II and CA-IX. (ii) Cytotoxicity screening in human cell lines (e.g., HEK293). (iii) Molecular docking (AutoDock Vina) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。